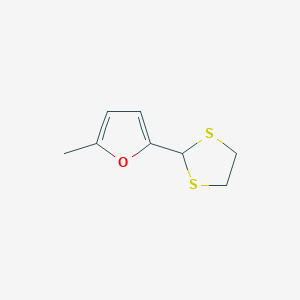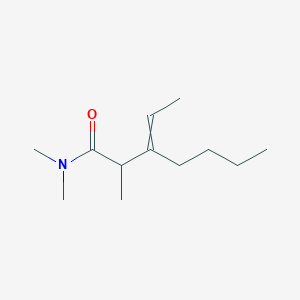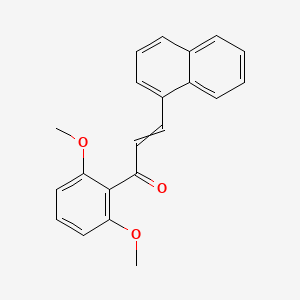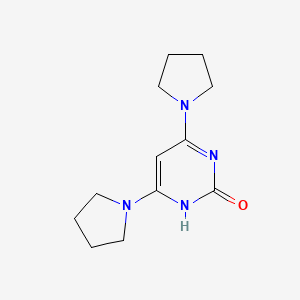
3-Methyl-1,2-diphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-diphospholane: is an organophosphorus compound characterized by a five-membered ring containing two phosphorus atoms and one methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-diphospholane typically involves the reaction of appropriate phosphorus-containing precursors under controlled conditions. One common method includes the cyclization of a suitable phosphine with a dihalide. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-1,2-diphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phospholane derivatives.
科学的研究の応用
Chemistry: 3-Methyl-1,2-diphospholane is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial and anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other organophosphorus compounds. Its unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1,2-diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context of its application, whether in catalysis or biological systems.
類似化合物との比較
1,2-Diphospholane: Lacks the methyl group, leading to different reactivity and properties.
3-Methyl-1,2-diphosphirane: Contains a three-membered ring, resulting in higher ring strain and different chemical behavior.
1,2-Diphosphacyclopentane: A five-membered ring with different substituents, affecting its stability and reactivity.
Uniqueness: 3-Methyl-1,2-diphospholane is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry.
特性
CAS番号 |
929523-31-9 |
|---|---|
分子式 |
C4H10P2 |
分子量 |
120.07 g/mol |
IUPAC名 |
3-methyldiphospholane |
InChI |
InChI=1S/C4H10P2/c1-4-2-3-5-6-4/h4-6H,2-3H2,1H3 |
InChIキー |
AEIGEKDSTRRLMF-UHFFFAOYSA-N |
正規SMILES |
CC1CCPP1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)





![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)




